molecular formula C27H22FNO6 B11040495 3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide

3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11040495
M. Wt: 475.5 g/mol
InChI Key: MCLWFPZVRAZBBB-UHFFFAOYSA-N
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Description

  • This compound is a mouthful, so let’s break it down. It belongs to the class of organic molecules known as amides.
  • The structural formula is as follows:

    3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide\text{this compound} This compound

  • The compound contains several functional groups:
    • A benzodioxole ring (1,3-benzodioxol-5-yl)
    • An amide group (propanamide)
    • A flavone moiety (4-hydroxy-2-oxo-2H-chromen-3-yl)
    • An ethyl group with a fluorophenyl substituent (2-(4-fluorophenyl)ethyl)
  • It’s worth noting that this compound has potential biological activity due to its complex structure.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. amides are commonly synthesized through reactions between carboxylic acids and amines.
    • Industrial production methods likely involve multi-step processes, including protection and deprotection steps to control regioselectivity and stereochemistry.
  • Chemical Reactions Analysis

      Oxidation: The flavone moiety can undergo oxidation reactions, potentially leading to the formation of hydroxylated derivatives.

      Reduction: Reduction of the carbonyl group in the amide could yield the corresponding amine.

      Substitution: The fluorophenyl group may participate in substitution reactions.

      Common Reagents and Conditions:

      Major Products: These depend on reaction conditions and substituents. Hydroxylated derivatives, reduced forms, and substituted compounds are possible.

  • Scientific Research Applications

      Chemistry: Investigating reactivity, designing new reactions, and understanding structure-activity relationships.

      Biology: Studying potential bioactivity, such as enzyme inhibition or receptor binding.

      Medicine: Exploring therapeutic applications (e.g., anticancer, anti-inflammatory).

      Industry: Developing novel materials or catalysts.

  • Comparison with Similar Compounds

      Similar Compounds:

    : Note: The specific compound name provided may not correspond to a well-known or extensively studied molecule. For more accurate information, consult specialized databases or scientific literature.

    Properties

    Molecular Formula

    C27H22FNO6

    Molecular Weight

    475.5 g/mol

    IUPAC Name

    3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxochromen-3-yl)propanamide

    InChI

    InChI=1S/C27H22FNO6/c28-18-8-5-16(6-9-18)11-12-29-24(30)14-20(17-7-10-22-23(13-17)34-15-33-22)25-26(31)19-3-1-2-4-21(19)35-27(25)32/h1-10,13,20,31H,11-12,14-15H2,(H,29,30)

    InChI Key

    MCLWFPZVRAZBBB-UHFFFAOYSA-N

    Canonical SMILES

    C1OC2=C(O1)C=C(C=C2)C(CC(=O)NCCC3=CC=C(C=C3)F)C4=C(C5=CC=CC=C5OC4=O)O

    Origin of Product

    United States

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